2,3-Dichloro-4-(trifluoromethyl)aniline
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)aniline is a nitrogen compound useful in organic synthesis . It has a molecular formula of C7H4Cl2F3N .
Synthesis Analysis
The synthesis of 2,6-dichloro-4-trifluoromethyl-aniline involves using p-Chlorobenzotrifluoride as the starting material. This is subjected to a halogenation reaction and an ammoniation reaction. The desired 2,6-dichloro-4-trifluoromethyl-aniline is obtained through the separation of reaction products .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)aniline consists of seven carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline include halogenation and ammoniation. The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions to produce the desired compound .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)aniline has a density of 1.532 g/mL at 25°C (lit.) . It has a melting point of 34-36°C (lit.) and a boiling point of 60-62°C at 1mmHg (lit.) .Scientific Research Applications
Agrochemicals
2,3-Dichloro-4-(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These derivatives are primarily used in the protection of crops from pests .
Pharmaceuticals
Trifluoromethylpyridines, synthesized using 2,3-Dichloro-4-(trifluoromethyl)aniline, are also used in the pharmaceutical industry . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Migraine Treatment
Glaucoma Medication
Synthesis of Organic Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline may be employed for the synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile .
Insecticides
2,3-Dichloro-4-(trifluoromethyl)aniline is used in the synthesis of fipronil, a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s boiling point is 214-218 °c (lit) and it has a density of 14160 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Action Environment
The action of 2,3-Dichloro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as side reactions can predominate at higher temperatures due to lowering of ammonia concentration .
properties
IUPAC Name |
2,3-dichloro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXNOZLOWVKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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